molecular formula C15H14ClNO2 B1517044 (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 71969-41-0

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B1517044
CAS No.: 71969-41-0
M. Wt: 275.73 g/mol
InChI Key: NTQJUAGWYWTYTL-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. It is characterized by the presence of an amino group (-NH2) attached to a chlorinated benzene ring and an ethoxy group (-OCH2CH3) attached to another benzene ring, both of which are connected through a methanone (carbonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

  • Benzoin Condensation: : This involves the condensation of 3-amino-4-chlorophenylmethanol with 4-ethoxybenzaldehyde in the presence of a strong base such as sodium hydroxide.

  • Cross-Coupling Reactions: : Techniques like Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of 3-amino-4-chlorophenylmethanol is coupled with 4-ethoxybenzyl chloride using a palladium catalyst.

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: undergoes several types of chemical reactions:

  • Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-4-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone .

  • Reduction: : The carbonyl group can be reduced to an alcohol, forming (3-amino-4-chlorophenyl)(4-ethoxyphenyl)methanol .

  • Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or methyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH-) and methyl iodide (CH3I) are employed.

Major Products Formed

  • Nitro Derivatives: : Resulting from the oxidation of the amino group.

  • Alcohol Derivatives: : Resulting from the reduction of the carbonyl group.

  • Substituted Chloro Derivatives: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: has various applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: : It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: : It may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is unique due to its specific structural features. Similar compounds include:

  • (3-Amino-4-chlorophenyl)(4-hydroxyphenyl)methanone: : Similar structure but with a hydroxyl group instead of an ethoxy group.

  • (3-Amino-4-chlorophenyl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of an ethoxy group.

These compounds differ in their chemical properties and biological activities, making This compound distinct in its applications.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJUAGWYWTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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